1-(4-Hydroxyphenyl)imidazolidine-2,4-dione
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Overview
Description
1-(4-Hydroxyphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . It is also known by its IUPAC name, 1-(4-hydroxyphenyl)-2,4-imidazolidinedione . This compound is characterized by the presence of an imidazolidine-2,4-dione ring substituted with a hydroxyphenyl group at the 1-position . It is commonly used in biochemical research and has various applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-hydroxybenzaldehyde with urea under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions usually involve heating the reactants in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors . This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions can occur at the hydroxy group or the imidazolidine ring, using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines . Substitution reactions can produce various derivatives with different functional groups attached to the imidazolidine ring or the hydroxyphenyl group .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways . The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the imidazolidine-2,4-dione ring can participate in various chemical interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2,4-imidazolidinedione:
5-(4-Hydroxyphenyl)methyl-2,4-imidazolidinedione: This compound has a similar hydroxyphenyl group but with an additional methyl group at the 5-position.
Uniqueness
1-(4-Hydroxyphenyl)imidazolidine-2,4-dione is unique due to the specific positioning of the hydroxyphenyl group, which imparts distinct chemical and biological properties . This unique structure allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-(4-hydroxyphenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-7-3-1-6(2-4-7)11-5-8(13)10-9(11)14/h1-4,12H,5H2,(H,10,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSRHILLPJYTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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